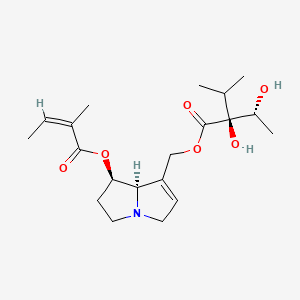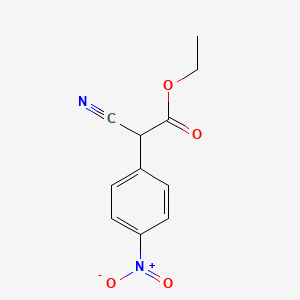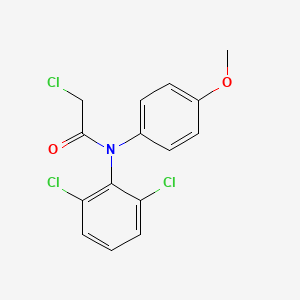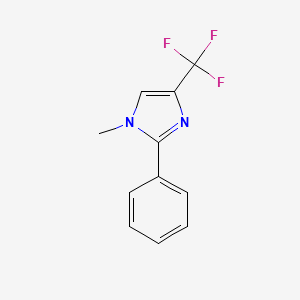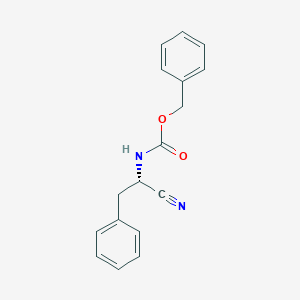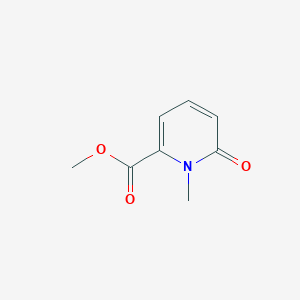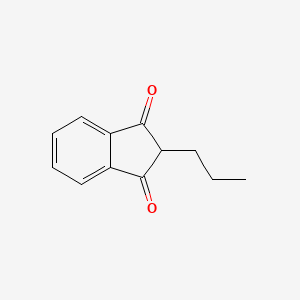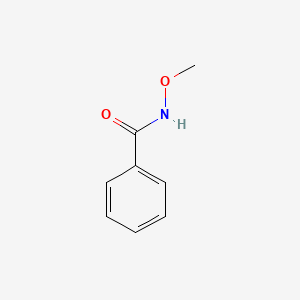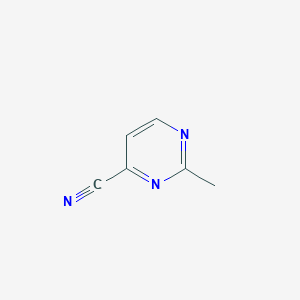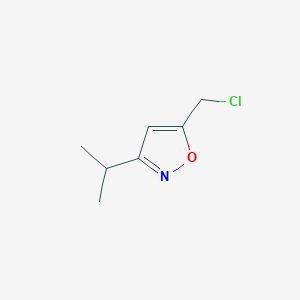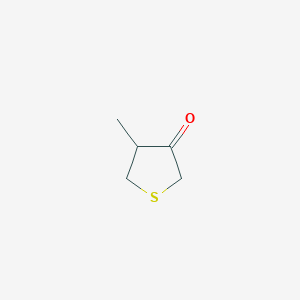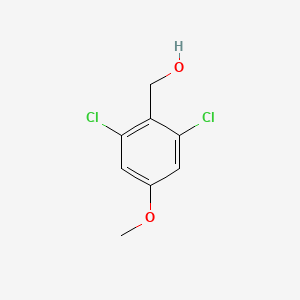
(2,6-ジクロロ-4-メトキシフェニル)メタノール
概要
説明
(2,6-Dichloro-4-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8Cl2O2 It is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzene ring, along with a hydroxymethyl group
科学的研究の応用
(2,6-Dichloro-4-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
作用機序
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like other organic compounds, it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Its molecular weight (20706 g/mol) suggests that it may be well-absorbed in the body . Its methoxy and hydroxyl groups could potentially undergo Phase II metabolism, leading to the formation of glucuronide or sulfate conjugates .
Result of Action
The molecular and cellular effects of (2,6-Dichloro-4-methoxyphenyl)methanol’s action are currently unknown due to the lack of research on this compound .
生化学分析
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Dosage Effects in Animal Models
It is possible that the compound’s effects vary with different dosages, and there may be threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
(2,6-Dichloro-4-methoxyphenyl)methanol may be involved in various metabolic pathways. It could interact with enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound could interact with transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
The compound could have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dichloro-4-methoxyphenyl)methanol typically involves the reaction of 2,6-dichlorobenzaldehyde with 4-methoxybenzyl alcohol under specific conditions. One common method includes dissolving 4-methoxybenzyl alcohol and 2,6-dichlorobenzaldehyde in ethanol, followed by the addition of potassium hydroxide solution. The mixture is stirred at room temperature for several hours, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of (2,6-Dichloro-4-methoxyphenyl)methanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: (2,6-Dichloro-4-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed:
- Oxidation of the hydroxymethyl group yields 2,6-dichloro-4-methoxybenzaldehyde or 2,6-dichloro-4-methoxybenzoic acid.
- Reduction of the compound results in the formation of 2,6-dichloro-4-methoxybenzyl alcohol.
- Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
類似化合物との比較
2,6-Dichloro-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a hydroxymethyl group.
2,6-Dichloro-4-methoxybenzoic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
2,6-Dichloro-4-methoxybenzyl alcohol: Similar structure but with a benzyl alcohol group.
Uniqueness: (2,6-Dichloro-4-methoxyphenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. Its specific structure allows for targeted modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.
特性
IUPAC Name |
(2,6-dichloro-4-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPKMEKJXBJIEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560872 | |
| Record name | (2,6-Dichloro-4-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86111-47-9 | |
| Record name | (2,6-Dichloro-4-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
